

Technical Guide: Structure-Activity Relationship of Substituted 4-Aminopyridines

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Compound of Interest

Compound Name: 2-(Cyclohexyloxy)pyridin-4-amine

CAS No.: 1248075-07-1

Cat. No.: B1453811

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Executive Summary: The Scaffold and the Target

4-Aminopyridine (4-AP), clinically known as Fampridine or Dalfampridine, represents a quintessential "privileged scaffold" in ion channel pharmacology.[1] While structurally simple, its interaction with voltage-gated potassium channels (

)—specifically the

family (Shaker-related)—is governed by precise electronic and steric requirements.

For the drug development scientist, the utility of 4-AP extends beyond Multiple Sclerosis (MS) symptomatic treatment.[2] It serves as a probe for channel gating kinetics and a template for designing neuroactive agents with improved blood-brain barrier (BBB) permeability or selectivity profiles. This guide dissects the molecular logic determining why specific substitutions enhance potency while others obliterate activity.

Mechanism of Action: State-Dependent Blockade

To design effective derivatives, one must understand how the parent molecule works. 4-AP is not a simple plug; it is a state-dependent pore blocker.

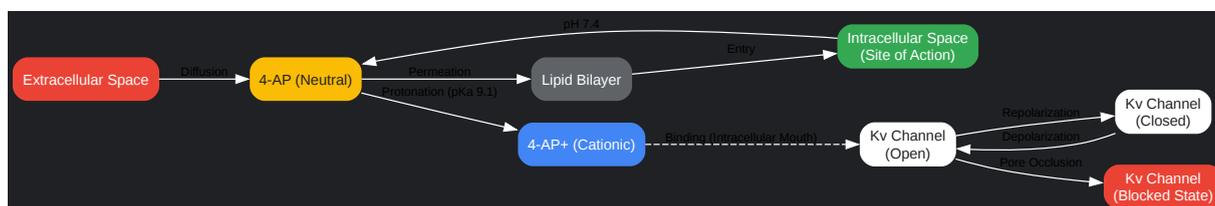
- The Cationic Pharmacophore: At physiological pH (7.4), 4-AP (

) exists predominantly in its protonated, cationic form. This cation mimics the potassium ion ().[3]

- **Intracellular Access:** The neutral fraction crosses the lipid bilayer. Once intracellular, it re-equilibrates to the cationic form.
- **Open-Channel Block:** The cationic 4-AP binds to a site within the inner cavity of the channel pore, but only when the channel is in the open state. It stabilizes the closed-inactivated state, effectively trapping itself inside (trapping block).

Visualization: The Gating Cycle and Blockade

The following diagram illustrates the kinetic pathway of 4-AP interaction with the channel.



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Caption: Kinetic pathway of 4-AP blockade. Note the requirement for membrane permeation (neutral) followed by intracellular protonation and binding to the open state.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of 4-aminopyridine is steep. The molecule is small (

Da), meaning every atom contributes significantly to the binding energy.

The Core Pyridine Ring (Positions 1 & 4)

- N1 (Pyridine Nitrogen): Essential for hydrogen bonding and protonation. The positive charge generated here allows the molecule to interact with the electronegative selectivity filter of the channel.
- C4-Amino Group: Acts as a hydrogen bond donor. Acylation or alkylation of this primary amine generally destroys activity because it introduces steric clash and reduces the basicity of the ring nitrogen (lowering the concentration of the active cationic species).

Position 3: The "Potency Pocket"

This is the most fruitful vector for optimization. The binding site within the channel pore has a hydrophobic pocket adjacent to the 3-position of the pyridine ring.

- Lipophilic Donors (Methyl, Fluorine): Small lipophilic groups enhance potency.
 - 3-Methyl-4-AP: Approximately 7-fold more potent than 4-AP.[4] The methyl group displaces water and forms favorable Van der Waals interactions within the pore.
 - 3-Fluoro-4-AP: Retains potency similar to or slightly less than 4-AP but is critical for PET imaging (using [\[4\]](#)).
- Polar/Bulky Groups: Substitution with methoxy (-OMe) or larger alkyl chains typically reduces potency due to steric hindrance preventing the molecule from reaching the deep pore site.

Position 2: The "Metabolic Gate"

Substitutions here are generally deleterious to potency but critical for pharmacokinetics.

- Steric Clash: Groups at C2 interfere with the hydration shell or the channel wall, drastically reducing affinity (e.g., 2-CF₃ is ~60-fold less active).
- Metabolic Stability: However, blocking this position can retard metabolic oxidation, potentially extending half-life if a small enough group (like Deuterium or Fluorine) is used, though usually at the cost of

3,4-Diaminopyridine (3,4-DAP)

Adding a second amino group at position 3 creates 3,4-DAP (Amifampridine).

- **Selectivity Shift:** 3,4-DAP is more potent against voltage-gated Calcium channels (VGCC) in presynaptic terminals, making it the drug of choice for Lambert-Eaton Myasthenic Syndrome (LEMS).
- **BBB Permeability:** 3,4-DAP is more polar than 4-AP, resulting in poorer CNS penetration. This makes 4-AP superior for MS (central target) and 3,4-DAP superior for LEMS (peripheral target) to minimize CNS side effects (seizures).

Quantitative SAR Summary

The following table synthesizes relative potency data based on electrophysiological screening against

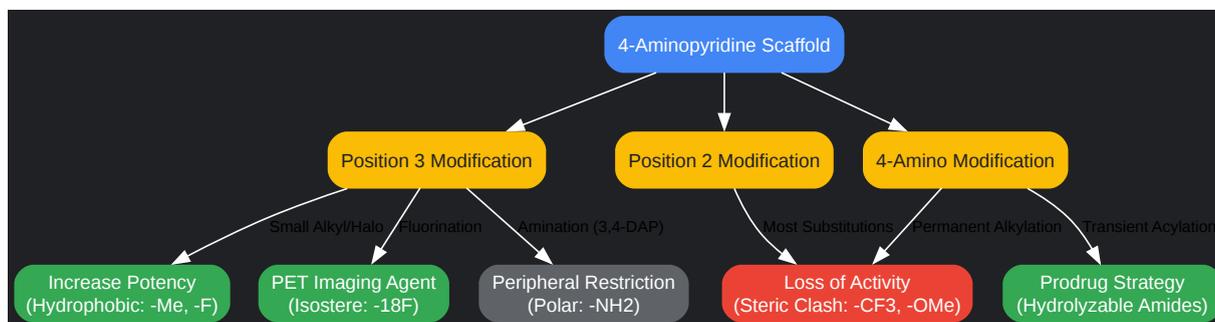
channels (e.g., Shaker or mammalian

).

Compound	Structure	Relative Potency ()	BBB Permeability	Clinical/Research Utility
4-Aminopyridine (4-AP)	Parent	1.0 (Reference)	High	Multiple Sclerosis (Dalfampridine)
3-Methyl-4-AP	3-Me	~7.0x (More Potent)	High	High-potency probe; Seizure risk
3-Fluoro-4-AP	3-F	~0.8 - 1.0x	High	PET Imaging tracer () for demyelination
3-Methoxy-4-AP	3-OMe	~0.3x (Less Potent)	Moderate	Investigational
2-Trifluoromethyl-4-AP	2-CF3	< 0.02x (Inactive)	High	Negative control
3,4-Diaminopyridine	3-NH2	~1.0x (), High ()	Low	LEMS (Amifampridine); Peripheral restriction

Visualization: SAR Decision Tree

The logic for modifying the 4-AP scaffold is visualized below using Graphviz.



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Caption: Structural modification decision tree. Position 3 offers the highest versatility for potency and imaging, while the Amino group is restricted to prodrug design.

Experimental Protocol: Whole-Cell Patch Clamp

To validate these SAR trends, precise electrophysiological characterization is required. The following protocol ensures isolation of the relevant

currents and accurate

determination.

System Setup

- Cell Line: CHO or HEK293 cells stably expressing
- or
- .
- Rig: Automated (e.g., QPatch) or Manual Whole-Cell Patch Clamp.
- Solutions:
 - Extracellular (Bath): Standard Ringer's solution (pH 7.4).

- Intracellular (Pipette): High

, EGTA-buffered (pH 7.2). Crucial: Use

as the main cation to maintain physiological driving force.

Voltage Protocol (State-Dependence Check)

Because 4-AP is an open-channel blocker, a simple holding potential is insufficient. You must cycle the channel.

- Holding Potential:

mV (Ensures channels are closed).

- Depolarizing Step: Step to

mV for 200–500 ms.

- Observation: This opens the channels. 4-AP block will manifest as an accelerated inactivation or a "crossover" phenomenon where the current activates and then rapidly decays as the drug enters the open pore.

- Repolarization: Return to

mV to observe tail currents (optional, but useful for kinetics).

- Frequency: 0.1 Hz. (High frequency stimulation can enhance block by keeping channels open longer—"use-dependent block").

Data Analysis

- Leak Subtraction: Essential, as 4-AP derivatives may affect leak currents at high concentrations.
- IC50 Calculation: Measure the steady-state current at the end of the depolarizing pulse (not the peak), as the peak may occur before the drug has fully equilibrated with the open pore.
- Equation: Fit normalized current (

) to the Hill equation:

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